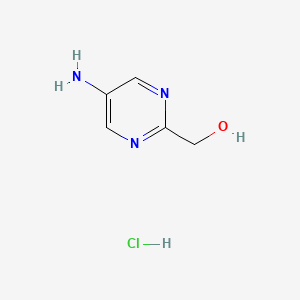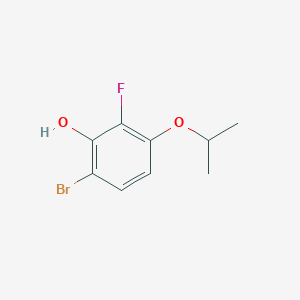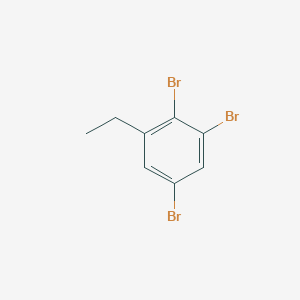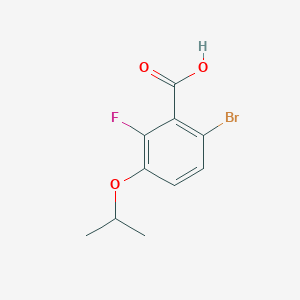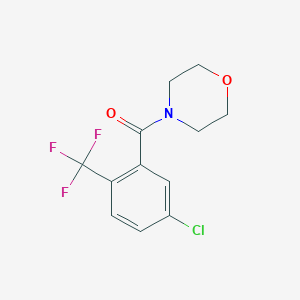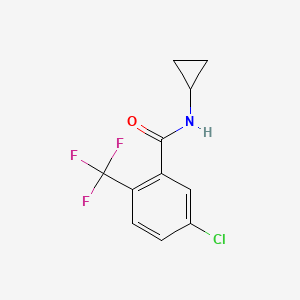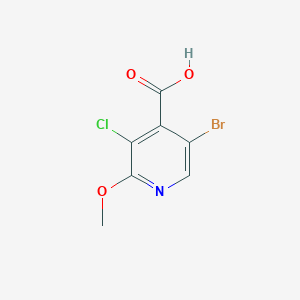
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene is a type of organic compound known as an aromatic ether. Aromatic ethers are organic compounds containing an ether group that is substituted with an aromatic group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene can be synthesized through various methods such as Friedel-Crafts alkylation or diazotization .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with two bromine atoms, one ethoxy group, and one trifluoromethyl group .Scientific Research Applications
DBET has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agricultural chemicals, as a solvent in the production of polymers, and as a stabilizer in the production of polyurethanes. DBET is also used in the synthesis of polymers, surfactants, and polyamides.
Mechanism of Action
DBET is a highly reactive compound and is capable of forming covalent bonds with other molecules. In the Grignard reaction, DBET acts as a nucleophile, attacking the halogenated benzene to form a Grignard compound. In the Friedel-Crafts reaction, DBET acts as an electrophile, forming a covalent bond with an alkyl halide and an alkyl halide.
Biochemical and Physiological Effects
DBET has been shown to have a variety of biochemical and physiological effects. In laboratory studies, DBET has been found to be an effective inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. DBET has also been found to be an effective inhibitor of the release of histamine and other inflammatory mediators. In addition, DBET has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties.
Advantages and Limitations for Lab Experiments
The advantages of using DBET in laboratory experiments include its low cost, low volatility, and high stability. Additionally, DBET is non-toxic and non-irritating to the skin and eyes. However, there are several limitations to using DBET in laboratory experiments. DBET is not miscible in water, and it is not soluble in organic solvents. Additionally, DBET is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.
Future Directions
For DBET research include further investigations into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine the optimal conditions for synthesizing DBET and to identify new methods for synthesizing DBET. Furthermore, studies are needed to examine the safety and efficacy of DBET in human clinical trials. Finally, research is needed to explore the potential of using DBET in the production of novel materials and products.
Synthesis Methods
DBET can be synthesized through a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated benzene to form a Grignard compound, which is then reacted with ethylene oxide to form DBET. In the Friedel-Crafts reaction, a halogenated benzene is reacted with an alkyl halide and an alkyl halide to form DBET.
properties
IUPAC Name |
1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIYDXLNIEAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

